(E)-2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Without specific context or experimental data, it’s challenging to provide a detailed chemical reactions analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, and reactivity. These properties can be predicted using computational methods or determined experimentally .Scientific Research Applications
Anticancer Properties
(E)-2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid and its derivatives have been extensively studied for their potential anticancer properties. These compounds, particularly those belonging to the thioxothiazolidin-4-one derivatives, have shown promising results in inhibiting tumor growth and tumor-induced angiogenesis in mouse models. They have demonstrated significant reduction in tumor volume and cell number, and have increased the lifespan of tumor-bearing mice. Furthermore, these compounds have shown potent antiangiogenic effects and suppressed tumor-induced endothelial proliferation (Chandrappa et al., 2010). Similar studies on 4-thiazolidinone derivatives containing benzothiazole moieties have also revealed promising anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).
Photosensitization and Photocatalysis
These compounds are also explored in the field of photosensitization and photocatalysis. The synthesis of water-dispersible conjugated microporous poly-benzothiadiazoles, which enhance water compatibility, has utilized derivatives of thioxothiazolidin-4-one for generating singlet oxygen. This process is crucial for photocatalytic applications such as the conversion of furoic acid to 5-hydroxy-2(5H)-furanone (Urakami et al., 2013).
Antibacterial and Antifungal Activities
These compounds have shown effectiveness in antimicrobial applications as well. Several thiazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have displayed comparable efficacy to standard drugs in inhibiting the growth of various microbial species, including Gram-positive and Gram-negative bacteria and fungal species (Patel & Shaikh, 2010).
Antidiabetic Activity
There has been research into the potential antidiabetic activity of these compounds. Benzothiazole derivatives, structurally related to this compound, have been studied for their effect on glucose uptake in cell models and their ability to activate AMPK, a major target for antidiabetic drugs. These studies have shown promising results in lowering blood glucose levels in animal models of diabetes (Meltzer-Mats et al., 2013).
Corrosion Inhibition
In the field of materials science, amino acid compounds related to this compound have been investigated as corrosion inhibitors for steel in acidic solutions. These compounds have shown efficacy in inhibiting corrosion, which is crucial in industrial applications (Yadav et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c21-15(19-13-6-2-1-5-12(13)17(23)24)7-8-20-16(22)14(27-18(20)26)10-11-4-3-9-25-11/h1-6,9-10H,7-8H2,(H,19,21)(H,23,24)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRRMRHUTHGIPE-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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